

2'-Methoxyflavone CAS number and molecular weight

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Compound of Interest

Compound Name: 2'-Methoxyflavone

Cat. No.: B191848

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2'-Methoxyflavone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2'-Methoxyflavone**, a naturally occurring flavonoid that has garnered significant interest within the scientific community. This document outlines its fundamental chemical properties, biological activities, and underlying mechanisms of action, presenting key data and experimental insights for researchers in drug discovery and development.

Core Chemical Properties

2'-Methoxyflavone, a member of the flavone subclass of flavonoids, is characterized by a methoxy group at the 2' position of the B ring. Its chemical identity is established by the following identifiers and properties.

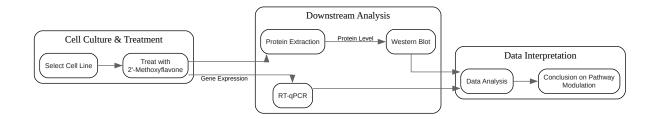


Property	Value	Source
CAS Number	19725-47-4	[1][2][3][4][5]
Molecular Formula	C16H12O3	[1][2][5]
Molecular Weight	252.26 g/mol	[1][2][3][5]
IUPAC Name	2-(2-methoxyphenyl)chromen- 4-one	[1]
Melting Point	102-103°C	[2]

Biological Activity and Mechanisms of Action

2'-Methoxyflavone has been identified as a modulator of various signaling pathways, exhibiting a range of biological effects that are of interest in a therapeutic context. Research has highlighted its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent. The specific mechanisms underlying these activities are currently under investigation.

To illustrate a potential experimental workflow for investigating the effects of **2'- Methoxyflavone** on a specific signaling pathway, the following diagram is provided.



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Fig. 1: A generalized experimental workflow for studying the impact of **2'-Methoxyflavone** on a target signaling pathway.



Experimental Protocols

To facilitate further research, this section outlines a standard experimental protocol for assessing the impact of **2'-Methoxyflavone** on protein expression levels via Western Blotting, a common technique in cellular and molecular biology.

Objective: To determine the effect of **2'-Methoxyflavone** on the expression of a target protein in a selected cell line.

Materials:

- 2'-Methoxyflavone (CAS: 19725-47-4)
- Selected cell line
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against the target protein
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system



Procedure:

- Cell Culture and Treatment:
 - Culture the selected cell line to an appropriate confluency (e.g., 70-80%).
 - Treat the cells with varying concentrations of 2'-Methoxyflavone (and a vehicle control, e.g., DMSO) for a predetermined duration.
- Protein Extraction:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells using ice-cold lysis buffer containing protease and phosphatase inhibitors.
 - Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.
- Protein Quantification:
 - Determine the protein concentration of each sample using a BCA protein assay.
- SDS-PAGE and Western Blotting:
 - Normalize the protein samples to the same concentration and prepare them for loading by adding Laemmli buffer and heating.
 - Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature to prevent nonspecific antibody binding.
 - Incubate the membrane with the primary antibody against the target protein overnight at 4°C.



- Wash the membrane with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detection and Analysis:
 - Apply the chemiluminescent substrate to the membrane.
 - Capture the signal using an imaging system.
 - Analyze the band intensities to quantify the relative expression of the target protein.

This in-depth guide serves as a foundational resource for professionals engaged in the study and application of **2'-Methoxyflavone**. The provided data and protocols are intended to support and streamline further investigation into the therapeutic potential of this promising flavonoid.

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